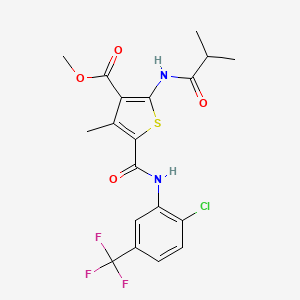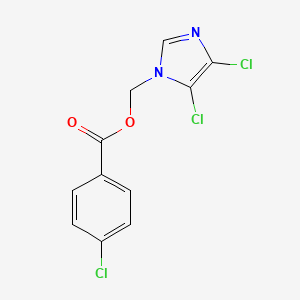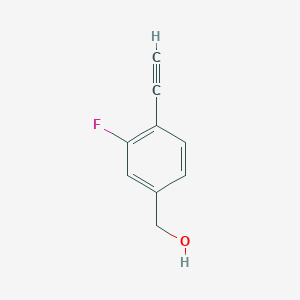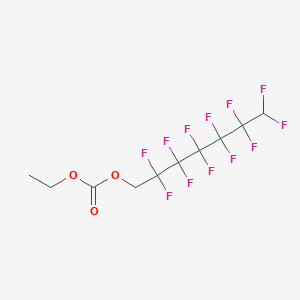
3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑是一种有机化合物,属于恶二唑类。恶二唑是含有氧和氮原子的五元杂环化合物。这种特殊的化合物以恶二唑环的第三位有一个氯甲基,第五位有一个苯乙烯基为特征。
准备方法
合成路线和反应条件
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑的合成通常涉及在特定条件下将合适的先驱体环化。一种常见的方法是将氯甲基取代的肼与苯乙烯基取代的腈氧化物反应。反应通常在碱性条件下进行,例如氢氧化钠,并在回流条件下进行,以促进环化过程。
工业生产方法
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的效率和收率。此外,还使用重结晶和色谱等纯化技术来获得高纯度的所需产物。
化学反应分析
反应类型
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑会发生各种化学反应,包括:
取代反应: 氯甲基可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
氧化反应: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原反应: 苯乙烯基的还原会导致形成饱和衍生物。
常见的试剂和条件
亲核取代: 如叠氮化钠或伯胺在碳酸钾等碱的存在下。
氧化: 氧化剂如高锰酸钾或过氧化氢。
还原: 还原剂如硼氢化钠或氢化铝锂。
形成的主要产物
取代: 形成叠氮基衍生物或胺取代的恶二唑。
氧化: 形成恶二唑氧化物。
还原: 形成饱和恶二唑衍生物。
科学研究应用
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑已被探索用于各种科学研究应用:
药物化学: 作为抗菌和抗癌剂设计中药效团的潜在用途。
材料科学: 用于合成具有特定电子和光学性能的先进材料。
生物学研究: 研究其与生物大分子的相互作用以及作为生化探针的潜力。
工业应用: 用于开发用于有机合成的特种化学品和中间体。
作用机制
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑的作用机制涉及其与特定分子靶标的相互作用。氯甲基可以与蛋白质或 DNA 上的亲核位点形成共价键,导致潜在的生物学效应。苯乙烯基可以与酶或受体中疏水口袋相互作用,调节其活性。该化合物的作用是通过涉及与生物分子共价修饰和非共价相互作用的途径介导的。
相似化合物的比较
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑可以与其他类似化合物进行比较,例如:
3-(氯甲基)-1,2,4-恶二唑: 缺乏苯乙烯基,导致不同的化学和生物特性。
5-苯乙烯基-1,2,4-恶二唑:
3-(溴甲基)-5-苯乙烯基-1,2,4-恶二唑: 结构相似,但具有溴甲基,可能表现出不同的反应性和生物活性。
3-(氯甲基)-5-苯乙烯基-1,2,4-恶二唑的独特性在于其特定的取代模式,这赋予其独特的化学反应性和在研究和工业中的各种应用潜力。
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H9ClN2O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
InChI 键 |
OSRIIPKWBQSWMH-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCl |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)


